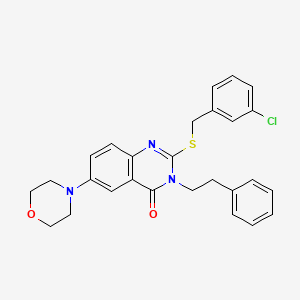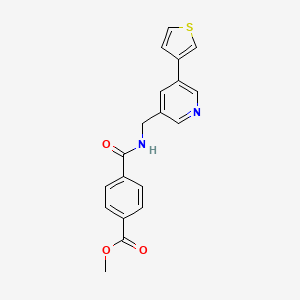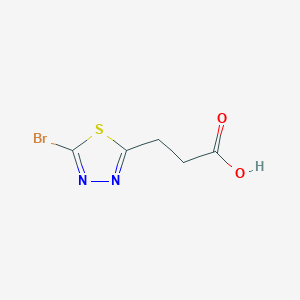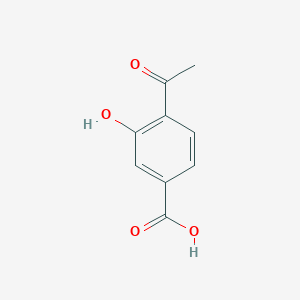
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of a specific enzyme, known as protein kinase, which is involved in various cellular processes. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves the inhibition of protein kinase. The compound binds to the active site of the enzyme and prevents it from phosphorylating its substrates. This leads to a disruption of the cellular processes that are regulated by protein kinase, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one have been extensively studied. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves several steps. The starting material for the synthesis is 3-chlorobenzyl chloride, which is reacted with sodium thiolate to form the corresponding thioether. The thioether is then reacted with 2-amino-4-(3-phenethylmorpholino)quinazoline in the presence of a catalyst to yield the final product.
Scientific Research Applications
The compound 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of protein kinase, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Protein kinases are also involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQAPVJNQUPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)


![N-(2,3-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2628388.png)
![1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2628389.png)

![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)




![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)